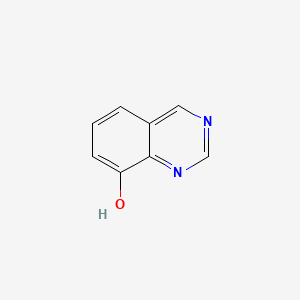

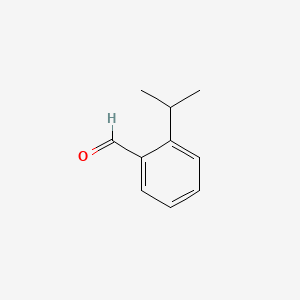

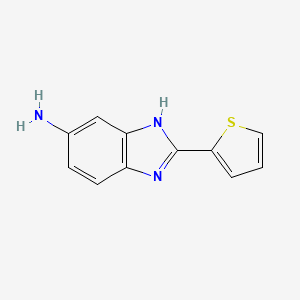

2-噻吩-2-基-1H-苯并咪唑-5-胺

描述

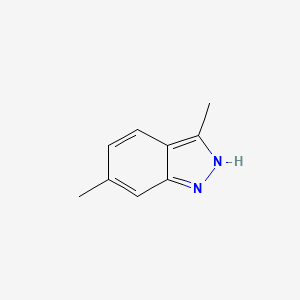

The compound "2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is closely related to benzimidazole derivatives that have been synthesized and studied for various properties and applications, including electrochemical synthesis, microwave-assisted synthesis, and their potential use as antihypertensive agents .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the electrochemical synthesis method has been used to create disulfides of benzothiazole and oxazole derivatives . Another approach is the microwave-assisted synthesis, which has been employed to produce novel thiophene-benzothiazole derivative azomethine and amine compounds with high yields . Additionally, the Weidenhagen reaction followed by N-methylation has been utilized to synthesize 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole, which is structurally similar to the compound of interest .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques such as FTIR, 1H and 13C NMR, and X-ray diffraction studies. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined using X-ray diffraction, revealing the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure . Similarly, the structure of 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole was confirmed by quantum chemical calculations .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various electrophilic substitution reactions, such as nitration, bromination, sulfonation, formylation, and acylation . The specific reaction conditions can influence the site of substitution on the benzimidazole or thiophene rings. For example, formylation and acylation in polyphosphoric acid can lead to mixtures of 2- and 5-substituted isomers at the thiophene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their molecular structure and substituents. The solvent effects on UV-Vis absorption behaviors of thiophene-benzothiazole derivatives have been examined, showing that solvent polarity can significantly affect electronic absorption . Theoretical calculations such as DFT/B3LYP/6-311G(2d,p) can predict various properties, including intramolecular hydrogen bonding, NMR chemical shift values, UV-Vis spectroscopic parameters, and HOMO-LUMO energies . Additionally, some benzimidazole derivatives have been found to exhibit significant antihypertensive activity, which is a valuable property for pharmaceutical applications .

科学研究应用

新型有机化合物的合成

该化合物可用于钯催化的偶联反应,如Sonogashira偶联反应,这是一种在温和反应条件下形成新的碳-碳键的非常有用的工具 . 这些反应也用于药物和材料发现中有机化合物的修饰 .

药物发现与开发

像这样的杂环化合物在发现和开发新的药物和材料候选中起着非常重要的作用,因为它们具有有趣的性质 . 它们已被用作抗寄生虫药、抗菌药、抗癌药、抗真菌药、抗炎药和抗氧化剂 .

材料发现与开发

除了药物发现外,这些化合物还被用于太阳能电池、晶体管、LED、生物传感器、传感器和电致变色器件 .

杀菌活性

通过将含氮杂环天然分子烟酸和含硫杂环噻吩拼接,设计并合成了一系列新的N-(噻吩-2-基)烟酰胺衍生物 . 其中一些化合物表现出优异的杀菌活性 .

细菌和真菌物种的抑制

对多组分反应产物进行了抑制活性研究,研究对象为两种革兰氏阳性菌(金黄色葡萄球菌和蜡样芽孢杆菌)、三种革兰氏阴性菌(大肠杆菌、铜绿假单胞菌和肺炎克雷伯菌)以及两种真菌物种(黑曲霉和白色念珠菌albicans) .

杂环化合物的合成

属性

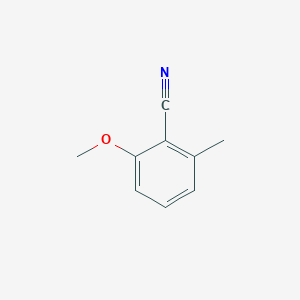

IUPAC Name |

2-thiophen-2-yl-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODERBZFANUDJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354091 | |

| Record name | 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51759-47-8 | |

| Record name | 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。